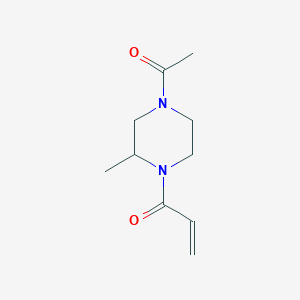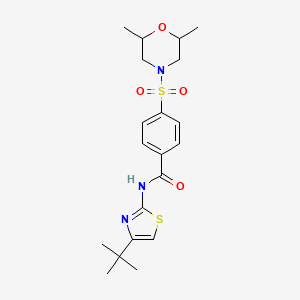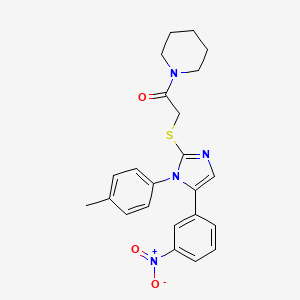![molecular formula C8H14Cl2N2O2S B2785107 (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride CAS No. 1808473-09-7](/img/structure/B2785107.png)
(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride involves the reaction of (2R)-2-aminopropanoic acid with 2-methyl-1,3-thiazol-4-ylmethylamine followed by dihydrochloride salt formation.
Starting Materials
(2R)-2-aminopropanoic acid, 2-methyl-1,3-thiazol-4-ylmethylamine, HCl gas
Reaction
Step 1: Dissolve (2R)-2-aminopropanoic acid in a suitable solvent such as water or ethanol., Step 2: Add 2-methyl-1,3-thiazol-4-ylmethylamine to the reaction mixture and stir at room temperature for several hours., Step 3: Adjust the pH of the reaction mixture to around 2-3 using hydrochloric acid., Step 4: Bubble HCl gas through the reaction mixture to form the dihydrochloride salt of the product., Step 5: Isolate the product by filtration or precipitation and dry under vacuum.
作用机制
The exact mechanism of action of (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride is not fully understood. However, it is believed to act through the modulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. It has been shown to bind to the glycine site of the NMDA receptor, which enhances the receptor's activity and leads to increased calcium influx into the neuron.
生化和生理效应
(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride has been shown to have several biochemical and physiological effects. It can enhance synaptic plasticity, which is the ability of the brain to form and strengthen connections between neurons. It can also increase the release of neurotrophic factors, which promote the growth and survival of neurons. Additionally, it can reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
One of the advantages of using (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride in lab experiments is its ability to enhance synaptic plasticity, which is a crucial process in learning and memory. It can also be used to study the role of the NMDA receptor in various neurological disorders. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride. One direction is to investigate its potential use as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, epilepsy, stroke, and traumatic brain injury. Another direction is to study its mechanism of action in more detail, which can provide insights into the role of the NMDA receptor in synaptic plasticity and neurological disorders. Additionally, it can be used to develop new drugs that target the NMDA receptor and can be used to treat various neurological disorders.
In conclusion, (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride is a chemical compound that has potential applications in various fields, including medicinal chemistry, neurobiology, and pharmacology. Its ability to enhance synaptic plasticity and its neuroprotective effects make it a promising therapeutic agent for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new drugs that target the NMDA receptor.
科学研究应用
(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and pharmacology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been investigated for its potential use as a therapeutic agent for the treatment of epilepsy, stroke, and traumatic brain injury.
属性
IUPAC Name |
(2R)-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-5(8(11)12)9-3-7-4-13-6(2)10-7;;/h4-5,9H,3H2,1-2H3,(H,11,12);2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGGCFHKPFTJPT-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(C)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CN[C@H](C)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)



![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)



